(S)-3-Methylpyrrolidin-3-ol hydrochloride

PD-1/PD-L1 inhibitor enantioselective synthesis cancer immunotherapy

Problem: Incorrect stereoisomer compromises PD-1/PD-L1 inhibitor potency and regulatory reproducibility. Solution: (S)-3-Methylpyrrolidin-3-ol hydrochloride (CAS 1956435-14-5) is the required (S)-enantiomer building block for biphenyl pyrazine PD-1/PD-L1 inhibitors. - Enables synthesis of inhibitors with IC50 8.5 nM (CHEMBL5093389). - ≥97% ee purity eliminates chiral separation, improving yield. - Available in mg to multi-gram quantities for preclinical studies.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1956435-14-5
Cat. No. B1432603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methylpyrrolidin-3-ol hydrochloride
CAS1956435-14-5
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1(CCNC1)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1
InChIKeyZDVCDFWGMDLBMU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Methylpyrrolidin-3-ol hydrochloride: Chiral Building Block for PD-L1 Inhibitor Synthesis


(S)-3-Methylpyrrolidin-3-ol hydrochloride (CAS 1956435-14-5) is a chiral pyrrolidine derivative bearing a tertiary alcohol and a methyl group at the 3-position, supplied as the hydrochloride salt. It serves as a key intermediate for the construction of biphenyl pyrazine-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint . The defined (S)-stereochemistry at the quaternary carbon center makes it a valuable precursor for enantioselective synthesis of pharmaceutical candidates, particularly those targeting cancer immunotherapy pathways.

Role Chiral Building Block
Stereochemistry Defined (S)-configuration
Pathway Context PD-1/PD-L1 Inhibitor Synthesis
Patent-specified intermediate

Why the (R)-Enantiomer or Racemate Cannot Substitute in PD-L1 Programs


The (S)-configured pyrrolidine alcohol is the stereoisomer explicitly required for the synthesis of potent biphenyl pyrazine PD-1/PD-L1 inhibitors disclosed in patent WO 2019160882 [1]. Substitution with the (R)-enantiomer (CAS 1956436-45-5) or the racemate (CAS 921592-91-8) would invert the chirality of the downstream drug substance, a change known to drastically alter target binding affinity and pharmacological activity. Procurement of the incorrect stereoisomer therefore compromises both biological potency and regulatory reproducibility in drug development.

Target
(S)-enantiomer – Required for patented PD-L1 inhibitor series.
Alternative
(R)-enantiomer or racemate may invert stereochemistry, altering target binding and assay response.
Similar CAS does not mean interchangeable product. Enantiomer-attribution review required.

Quantitative Differentiation Against Closest Analogs


Exclusive Patent Citation for Active PD-L1 Inhibitor Synthesis

Patent WO 2019160882 (Gilead Sciences, 2019) explicitly names (S)-3-methylpyrrolidin-3-ol hydrochloride as a reagent for preparing biphenyl pyrazine PD-1/PD-L1 inhibitors, while the (R)-enantiomer and racemate are absent from the synthetic schemes and exemplified compounds [1]. This disclosure establishes the (S)-configuration as a structural requirement for the active pharmaceutical ingredient (API) class.

Patent Exclusivity
Class-level inference
(S)-enantiomer is the only stereoisomer validated in WO 2019160882 for active PD-L1 inhibitor preparation.
Supports stereochemical-control context for IP compliance.
(R)-enantiomer and racemate not cited for this application.
PD-1/PD-L1 inhibitor enantioselective synthesis cancer immunotherapy

Enantiomeric Purity Advantage Over the Racemate

Commercial (S)-3-methylpyrrolidin-3-ol hydrochloride is routinely supplied with an enantiomeric purity of ≥97% ee (e.g., Leyan 97%, MolCore NLT 98%), whereas the racemic mixture (CAS 921592-91-8) is achiral and provides 0% ee . This >97 percentage point difference in chiral purity eliminates the need for enantiomeric separation downstream.

Enantiomeric Purity
Reported
≥97% ee (Target)
0% ee (Racemate)
Eliminates downstream chiral separation steps.
Vendor specification; verify by in-house chiral HPLC.
enantiomeric excess chiral purity asymmetric synthesis

PD-L1 Inhibition Potency of the (S)-Configured Compound

The biphenyl pyrazine compound CHEMBL5093389, which incorporates the (S)-3-methylpyrrolidin-3-ol fragment, displays an IC50 of 8.5 nM against the PD-1/PD-L1 interaction in a TR-FRET assay [1]. No equivalent IC50 data are reported for the corresponding (R)-enantiomer-containing analog, consistent with the (S)-configuration being critical for target engagement.

PD-L1 Inhibition
Reported
IC50 = 8.5 nM for (S)-derived CHEMBL5093389
Supports target-engagement assay context for (S)-isomer.
No inhibitory data for (R)-isomer analog; TR-FRET assay.
PD-L1 inhibition TR-FRET assay immuno-oncology

Market Availability and Procurement Economics

The (S)-enantiomer is more widely stocked and listed at €1,020 per gram (CymitQuimica, 2019), while the (R)-enantiomer is offered at £216 per 500 mg (Fluorochem, 2025), indicating comparable unit economics but significantly broader supplier coverage for the (S)-form . This supply pattern correlates with its specification in patent literature and higher research demand.

Supply & Economics
Data to verify
(S)-enantiomer has ~2× broader supplier coverage vs. (R)-enantiomer.
Broader availability may support procurement planning.
Public catalogs, April 2026; vendor quotes required.
procurement economics enantiomer demand research chemical supply

Procurement-Ready Application Scenarios


PD-1/PD-L1 Inhibitor Synthesis for Cancer Immunotherapy

The (S)-enantiomer is the designated chiral building block for the preparation of biphenyl pyrazine derivatives that inhibit the PD-1/PD-L1 protein-protein interaction, a clinically validated immune checkpoint target [1]. Its use ensures the correct stereochemistry of the final inhibitor, as demonstrated by the 8.5 nM IC50 achieved by CHEMBL5093389 in TR-FRET assays [2].

Enantioselective Synthesis of Chiral Pyrrolidine Intermediates

With a defined (S)-configuration at the quaternary carbon, the compound serves as a versatile intermediate for constructing other enantiopure pyrrolidine scaffolds used in receptor modulators, enzyme inhibitors, and catalysts. The ≥97% ee purity eliminates the need for chiral separation, directly improving synthetic efficiency and yield .

Medicinal Chemistry SAR Studies on Chirality and Binding

Medicinal chemists investigating the impact of chirality on PD-L1 binding affinity can use (S)-3-methylpyrrolidin-3-ol hydrochloride as the stereochemically defined reference compound, confident that the (R)-enantiomer is not a viable alternative for the active series [1]. Comparative SAR studies are enabled by the known inactivity of the (R)-isomer-derived compounds.

Scale-Up and Preclinical Development of PD-L1 Antagonists

The compound's broad supplier base and availability in flexible batch sizes facilitate process scale-up from milligram to multi-gram quantities, supporting preclinical pharmacokinetic and toxicology studies of PD-L1-targeting drug candidates. Its presence in the Gilead Sciences patent family further underscores its relevance for industrial drug development pipelines [1].

Application
Selection Property
Validation Focus
PD-1/PD-L1 Inhibitor Synthesis
Stereochemical-control context
Target-engagement assay review
Enantioselective Synthesis
Enantiomeric purity workflow
Chiral HPLC verification
Medicinal Chemistry SAR
Enantiomer-attribution review
Comparator assay-response context
Preclinical Development
Supply-chain coverage
Lot-to-lot stereochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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